1-Iodo-2-(propan-2-yloxy)cyclopentane is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with an iodo and a propan-2-yloxy group. This compound is of interest in various fields of chemistry due to its potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is important to note that while specific commercial sources for this compound may not be readily available, it can be derived from related compounds or synthesized in laboratory settings.
1-Iodo-2-(propan-2-yloxy)cyclopentane belongs to the class of halogenated organic compounds and more specifically falls under the category of alkyl halides. It is also categorized as a cycloalkane due to the presence of a cyclopentane ring.
The synthesis of 1-Iodo-2-(propan-2-yloxy)cyclopentane typically involves multi-step processes that can include the following methods:
The synthetic route may involve:
1-Iodo-2-(propan-2-yloxy)cyclopentane has a molecular formula of . Its structure includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.11 g/mol |
IUPAC Name | 1-Iodo-2-(propan-2-yloxy)cyclopentane |
InChI | InChI=1S/C8H15IO/c1-7(2)10-6-8(5)3-4-8/h7H,3-6H2,1-2H3 |
1-Iodo-2-(propan-2-yloxy)cyclopentane can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-Iodo-2-(propan-2-yloxy)cyclopentane primarily involves its reactivity due to the presence of the iodo group. This group enhances electrophilicity, making it susceptible to nucleophilic attack. The propan-2-yloxy group can also engage in hydrogen bonding, influencing both its reactivity and potential biological interactions.
1-Iodo-2-(propan-2-yloxy)cyclopentane is expected to have certain physical properties typical of organic halides:
The compound exhibits:
Relevant data includes:
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
1-Iodo-2-(propan-2-yloxy)cyclopentane has potential applications in:
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: